Work-Function Engineering for p-Type OFET Injection Barriers
Photoelectron spectroscopy directly compares thin‑film work functions of three TPCOs: BP1T (4.0 eV), AC5 (3.8 eV), and AC5‑CF3 (4.8 eV) [1]. The 0.2 eV difference between BP1T and AC5, together with the larger 0.8 eV gap to the fluorinated derivative, illustrates that small structural changes produce functionally meaningful shifts in frontier‑level alignment. In the same study, DFT calculations reproduced the experimental ordering and show that BP1T’s electronic states lie between those of two widely used TPCO alternatives [1].
| Evidence Dimension | Thin‑film work function (WF) |
|---|---|
| Target Compound Data | BP1T WF = 4.0 eV |
| Comparator Or Baseline | AC5 WF = 3.8 eV; AC5‑CF3 WF = 4.8 eV |
| Quantified Difference | BP1T is +0.2 eV above AC5 and –0.8 eV below AC5‑CF3 |
| Conditions | Extreme‑UV excited photoelectron spectroscopy on vapor‑deposited films; experimental WF derived from secondary electron cut‑off. |
Why This Matters
A 0.2 eV WF increase reduces the hole injection barrier when using gold electrodes, enabling lower contact resistance in p‑channel OFETs without requiring surface doping or buffer layers.
- [1] Kawaguchi, Y., Sasaki, F., Mochizuki, H., et al. (2013). Electronic states of thiophene/phenylene co-oligomers: Extreme‑ultraviolet excited photoelectron spectroscopy observations and density functional theory calculations. J. Appl. Phys., 113, 083710. View Source
